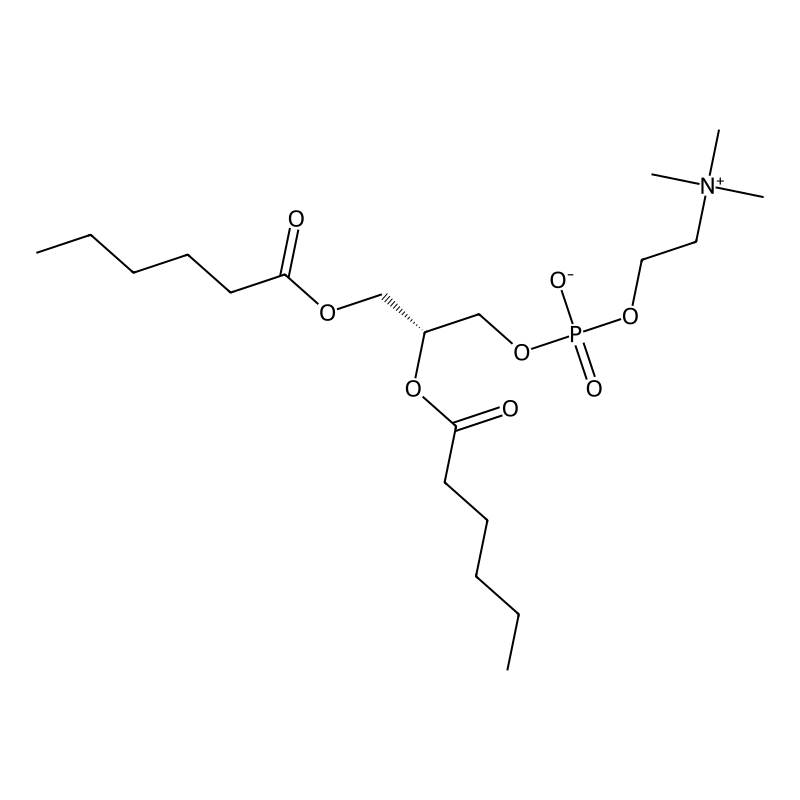1,2-Dihexanoyl-sn-glycero-3-phosphocholine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Canonical SMILES
Isomeric SMILES
1.2-Dihexanoyl-sn-glycero-3-phosphocholine (DHPC) is a synthetic phospholipid commonly used in various scientific research applications. Its structure consists of a glycerol backbone with two short-chain (6:0) caproic acids attached at the sn-1 and sn-2 positions and a phosphocholine head group at the sn-3 position [].
Formation of Artificial Membranes
One of the primary applications of DHPC is in the formation of artificial membranes. Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), DHPC can self-assemble in aqueous solutions to form various membrane structures, including micelles, liposomes, and bilayer membranes []. These artificial membranes mimic the properties of natural cell membranes, making them valuable tools for studying membrane-associated processes, such as protein-lipid interactions, membrane transport, and drug-membrane interactions [].
Substrate for Phospholipases
DHPC serves as a substrate for various phospholipases, enzymes that break down phospholipids. Studying the interaction of DHPC with specific phospholipases helps researchers understand the enzymes' catalytic mechanisms and their roles in cellular processes []. For example, DHPC has been used to investigate the activity of phospholipase C from Bacillus cereus and phospholipase A2 from various sources [].
Other Applications
DHPC finds application in other areas of scientific research:
- Drug delivery: DHPC-based liposomes can be used as drug delivery vehicles for targeted drug delivery and controlled release of therapeutic agents [].
- Nanoparticle formation: DHPC can be used in the synthesis of nanoparticles for various purposes, including drug delivery, imaging, and biosensing [].
- Membrane protein studies: DHPC can help solubilize and stabilize membrane proteins for further characterization and functional studies [].
1,2-Dihexanoyl-sn-glycero-3-phosphocholine is a synthetic phospholipid characterized by two hexanoyl (C6) acyl groups attached to the glycerol backbone at the sn-1 and sn-2 positions. It belongs to the class of phosphatidylcholines, which are vital components of cell membranes. This compound is often utilized in biochemical and pharmaceutical research due to its surfactant properties and ability to form lipid bilayers, making it essential for studying membrane dynamics and interactions.
- Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed, releasing fatty acids and glycerophosphocholine.
- Transesterification: This reaction can occur when reacting with alcohols, leading to the formation of different phospholipids.
- Formation of Liposomes: When hydrated, this compound can self-assemble into liposomes, which are spherical vesicles that can encapsulate drugs or other molecules for delivery applications.
This compound exhibits significant biological activity due to its role as a surfactant. It can stabilize emulsions and enhance the solubility of hydrophobic compounds. Additionally, 1,2-dihexanoyl-sn-glycero-3-phosphocholine is known to interact with various proteins and lipids within biological membranes, influencing membrane fluidity and permeability. Studies have shown its effectiveness in supporting the structural integrity of lipid bilayers in experimental settings .
The synthesis of 1,2-dihexanoyl-sn-glycero-3-phosphocholine typically involves:
- Glycerol Phosphate Activation: Glycerol-3-phosphate is activated to form a phosphatidic acid intermediate.
- Acylation: The activated glycerol phosphate is then acylated with hexanoyl chloride or hexanoic acid under controlled conditions.
- Purification: The resulting product is purified using chromatography techniques to isolate the desired phospholipid.
These methods ensure high purity and yield of the compound for research applications.
1,2-Dihexanoyl-sn-glycero-3-phosphocholine has several applications:
- Drug Delivery Systems: Due to its ability to form liposomes, it is used in encapsulating therapeutic agents for targeted delivery.
- Biophysical Studies: It serves as a model compound for studying membrane dynamics and protein-lipid interactions.
- Cosmetic Formulations: Its surfactant properties make it suitable for use in skin care products.
Research has demonstrated that 1,2-dihexanoyl-sn-glycero-3-phosphocholine interacts with various proteins and other lipids. For instance, studies involving hepatitis C virus proteins have shown how this phospholipid can influence protein structure and function within lipid environments . These interactions are crucial for understanding membrane-associated processes in cellular biology.
1,2-Dihexanoyl-sn-glycero-3-phosphocholine shares structural similarities with other phosphatidylcholines but is unique due to its short-chain fatty acids. Here are some similar compounds:
| Compound Name | Acyl Chain Length | Unique Features |
|---|---|---|
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | 18:1 | Contains unsaturated fatty acids |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | 16:0 | Commonly used in membrane studies |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | 18:0 | Known for forming stable lipid bilayers |
The uniqueness of 1,2-dihexanoyl-sn-glycero-3-phosphocholine lies in its short-chain length, which affects its fluidity and interaction properties compared to longer-chain phosphatidylcholines. This characteristic makes it particularly valuable in specific experimental contexts where membrane dynamics are crucial.








